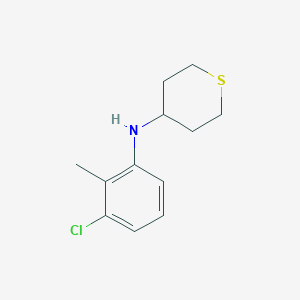

N-(3-chloro-2-methylphenyl)thian-4-amine

Description

Contextualization of Thiane-Based Amine Derivatives in Heterocyclic Chemistry

Heterocyclic compounds, particularly those containing sulfur, are cornerstones in the field of medicinal chemistry. bohrium.com The thiane (B73995) ring, a six-membered saturated heterocycle with a sulfur atom, is a notable structural motif. Unlike its unsaturated counterpart, thiophene, the thiane ring is non-aromatic and has a flexible, chair-like conformation similar to cyclohexane. This three-dimensional structure is of considerable interest in drug design for its potential to interact with biological targets.

The incorporation of an amine group at the 4-position of the thiane ring creates a versatile building block. Amines are crucial functional groups in a vast number of pharmaceuticals and bioactive molecules due to their basicity and nucleophilicity. ijrpr.com Thiane-based amines, therefore, combine the structural features of a sulfur-containing heterocycle with the functional importance of an amine, making them attractive targets in synthetic chemistry. bohrium.com Nitrogen–sulfur containing heterocycles are present in a wide array of drugs used to treat various diseases. nih.gov

Table 1: Selected Sulfur-Containing Heterocycles and Their Significance

| Heterocycle | Ring Size | Saturation | Significance in Chemistry |

|---|---|---|---|

| Thiirane | 3 | Saturated | Building block with significant ring strain, active in ring-opening reactions. bohrium.com |

| Thietane | 4 | Saturated | A structural motif in some biological compounds and a useful synthetic intermediate. bohrium.com |

| Thiophene | 5 | Unsaturated | An aromatic heterocycle found in many pharmaceuticals, known for a wide range of pharmacological activities. bohrium.com |

| Thiane | 6 | Saturated | A non-aromatic, flexible six-membered ring, analogous to cyclohexane. msu.edu |

Significance of the N-(3-chloro-2-methylphenyl) Moiety in Advanced Organic Synthesis

The N-(3-chloro-2-methylphenyl) moiety is a substituted aniline (B41778) derivative that imparts specific electronic and steric properties to a molecule. The arrangement of the chloro and methyl groups on the phenyl ring is crucial for its reactivity and potential applications.

The chlorine atom, being an electronegative and deactivating yet ortho-, para-directing substituent, influences the electron density of the aromatic ring. The presence of chlorine in a compound can alter its biological activity by affecting the electrophilicity of the adjacent carbon atom. mdpi.com This can facilitate reactions with biological nucleophiles. The methyl group, an electron-donating group, also modulates the electronic properties and provides steric bulk. The specific 3-chloro-2-methyl substitution pattern creates a unique electronic and steric environment that can be exploited in designing molecules with specific binding properties.

Substituted anilines like 3-chloro-2-methylaniline (B42847) are important intermediates in organic synthesis. For instance, synthetic methods have been developed for its preparation, such as the reduction of 6-chloro-2-nitrotoluene using polysulfides. google.com These intermediates are foundational for creating more complex molecules, including pharmaceuticals and materials. ijrpr.com

Overview of Contemporary Research Approaches for Complex Amine Structures

The synthesis of complex amine structures has been revolutionized by modern synthetic methodologies that offer high efficiency, selectivity, and functional group tolerance. ijrpr.com These approaches are essential for constructing intricate molecules like N-(3-chloro-2-methylphenyl)thian-4-amine.

Transition-Metal Catalysis: This has become a fundamental tool in modern synthetic chemistry for forming C-N bonds. Methods such as transition-metal-catalyzed C–H functionalization and photoredox catalysis enable the construction of complex aliphatic amines from simpler, readily available materials. researchgate.net

Multicomponent Reactions (MCRs): MCRs, such as the Ugi reaction, are highly efficient processes where three or more reactants combine in a single step to form a complex product. nih.gov This approach is valued for its ability to generate molecular diversity and complexity rapidly from simple starting materials.

Reductive Amination: A classic yet powerful method, reductive amination involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced to the corresponding amine. This is a widely used strategy for synthesizing primary, secondary, and tertiary amines.

Asymmetric Synthesis: For chiral amines, which are prevalent in pharmaceuticals, asymmetric synthesis is critical. This is achieved using chiral catalysts or auxiliaries to produce amines with high enantioselectivity. Biocatalysis, using enzymes like transaminases, has also emerged as a powerful method for producing chiral amines. nih.gov

Table 2: Modern Synthetic Approaches for Complex Amines

| Method | Description | Key Advantages |

|---|---|---|

| Transition-Metal Catalysis | Use of metals like palladium, rhodium, or copper to catalyze C-N bond formation and C-H functionalization. researchgate.net | High efficiency, broad substrate scope, and functional group tolerance. ijrpr.com |

| Multicomponent Reactions | One-pot reactions involving three or more starting materials to form a complex product. nih.gov | Step economy, high efficiency, and rapid generation of molecular libraries. |

| Organometallic Reagents | Use of reagents like Grignard or organolithium compounds to react with electrophiles to form amines. | Precise formation of complex amines. |

Structure

3D Structure

Properties

Molecular Formula |

C12H16ClNS |

|---|---|

Molecular Weight |

241.78 g/mol |

IUPAC Name |

N-(3-chloro-2-methylphenyl)thian-4-amine |

InChI |

InChI=1S/C12H16ClNS/c1-9-11(13)3-2-4-12(9)14-10-5-7-15-8-6-10/h2-4,10,14H,5-8H2,1H3 |

InChI Key |

FORMHPGSQMSUGF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC2CCSCC2 |

Origin of Product |

United States |

Synthetic Methodologies for N 3 Chloro 2 Methylphenyl Thian 4 Amine and Analogues

Retrosynthetic Analysis of N-(3-chloro-2-methylphenyl)thian-4-amine

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler starting materials. For this compound, the primary disconnection points are the C-N bond and the bonds forming the thiane (B73995) ring.

Disconnection Strategies for the Carbon-Nitrogen Bond Formation

The most logical disconnection is at the C-N bond linking the 3-chloro-2-methylphenyl group to the thiane ring. This approach simplifies the molecule into two key synthons: the nucleophilic amine, 3-chloro-2-methylaniline (B42847), and an electrophilic thiane derivative. Two principal synthetic strategies emerge from this disconnection:

Reductive Amination : This is a highly effective method for forming C-N bonds. The disconnection leads to 3-chloro-2-methylaniline and thian-4-one. The forward reaction involves the condensation of the aniline (B41778) and the ketone to form an intermediate imine or enamine, which is then reduced in situ to the target secondary amine. This one-pot procedure is widely used due to its efficiency and the mild conditions often employed.

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a powerful tool for constructing aryl C-N bonds. This strategy disconnects the target molecule to 3-chloro-2-methylaniline and a thiane ring substituted at the 4-position with a leaving group, such as a halide (e.g., bromo, iodo) or a sulfonate (e.g., triflate, tosylate). The reaction involves the oxidative addition of the palladium catalyst to the aryl halide (or pseudohalide), followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired product and regenerate the catalyst.

Synthetic Approaches to the Thiane Heterocyclic Ring Scaffold

The thiane portion of the target molecule, specifically the precursor thian-4-one, is a crucial intermediate. The synthesis of the six-membered thiane ring system can be achieved through several established methods. A common approach for synthesizing substituted tetrahydro-4H-thiopyran-4-ones involves the Dieckmann condensation. Another well-established route involves the reaction of divinyl ketone (1,4-pentadien-3-one) or its equivalents with a sulfide (B99878) source like hydrogen sulfide. For instance, the reaction of dicinnamylacetone with hydrogen sulfide yields cis-2,6-distyryltetrahydrothiopyran-4-one. More direct methods for the parent ketone, thian-4-one (also known as tetrahydrothiopyran-4-one), have also been developed, making it a commercially available and accessible building block.

Precursor Synthesis: 3-Chloro-2-methylaniline

The aromatic precursor, 3-chloro-2-methylaniline, is a substituted aniline whose synthesis requires careful control of regiochemistry.

A common and reliable route to 3-chloro-2-methylaniline is the reduction of a corresponding nitroaromatic precursor, 2-chloro-6-nitrotoluene (B1664060) (or its isomer 1-chloro-2-methyl-3-nitrobenzene). A variety of reduction methods have been reported, offering different advantages in terms of yield, cost, and environmental impact.

One of the most traditional methods is the Béchamp reduction, which uses iron filings in an acidic medium, such as hydrochloric acid. This method is cost-effective and often high-yielding. For example, the reduction of 1-chloro-2-methyl-3-nitrobenzene with iron and hydrochloric acid can produce 3-chloro-2-methylaniline in approximately 94% yield.

Catalytic hydrogenation is another widely used technique, employing catalysts such as Raney nickel, platinum, or palladium on carbon under a hydrogen atmosphere. This method is often clean and efficient but may involve higher costs associated with the catalyst and specialized equipment.

Additionally, reduction using polysulfides (e.g., sodium polysulfide) in an aqueous solution provides a high-yield and safer alternative to some traditional methods. Patents have described methods where 6-chloro-2-nitrotoluene is added dropwise to a heated solution of polysulfide and an ammonium (B1175870) salt, achieving high yields with improved safety profiles.

| Nitro-Precursor | Reagents and Conditions | Reported Yield | Reference |

|---|---|---|---|

| 1-Chloro-2-methyl-3-nitrobenzene | Fe, HCl, H₂O, boil | ~94% | |

| 2-Chloro-6-nitrotoluene | Fe, HCl, reflux | Not specified | |

| 2-Chloro-6-nitrotoluene | Sulfur, NaHCO₃, N,N-dimethylacetamide, 140°C | 85% | |

| 6-Chloro-2-nitrotoluene | Sodium polysulfide, Ammonium salt, H₂O, 30-105°C | High |

Achieving the specific 3-chloro-2-methyl substitution pattern requires regioselective reactions. A common strategy begins with a readily available starting material like o-toluidine (B26562) (2-methylaniline) or o-nitrotoluene.

Starting from o-nitrotoluene, regioselective chlorination can be performed to introduce the chlorine atom. For instance, passing chlorine gas through o-nitrotoluene in the presence of a Lewis acid catalyst like ferric chloride yields 2-chloro-6-nitrotoluene. This intermediate then undergoes reduction as described previously to give the final product.

Direct chlorination of 2-methylaniline is more challenging due to the activating and ortho-, para-directing nature of the amino group, which can lead to a mixture of products. However, studies have explored conditions to favor the desired isomer. For example, using copper(II) chloride (CuCl₂) in ionic liquids as a solvent has been shown to achieve high conversion to the para-chlorinated product (4-chloro-2-methylaniline), but conditions can be optimized to influence the product distribution. Controlling the regioselectivity for the 3-chloro isomer via direct chlorination of 2-methylaniline is generally less straightforward than the route starting from o-nitrotoluene.

Direct Synthetic Routes to this compound

Based on the retrosynthetic analysis, the most direct and practical laboratory synthesis of the title compound is the one-pot reductive amination of thian-4-one with 3-chloro-2-methylaniline.

This reaction is typically performed by mixing the aniline and the ketone in a suitable solvent, often in the presence of a mild acid catalyst to facilitate the formation of the iminium ion intermediate. A specialized reducing agent is then used to selectively reduce the C=N double bond of the iminium ion without reducing the starting ketone.

Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). NaBH(OAc)₃ is particularly popular because it is mild, effective in various solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE), and does not require strictly anhydrous conditions. The reaction proceeds smoothly at room temperature to provide the desired N-aryl thiane amine in good yield.

An alternative, though potentially more complex, direct route would be the Buchwald-Hartwig amination. This would involve coupling 3-chloro-2-methylaniline with a pre-functionalized thiane ring, such as 4-bromothiane or thian-4-yl triflate. The reaction would require a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine (B1218219) ligand (such as BINAP, XPhos, or RuPhos), and a base (e.g., NaOt-Bu or Cs₂CO₃) in an inert solvent like toluene (B28343) or dioxane. While highly effective for many aryl amines, this method requires the synthesis of the specific thiane electrophile, making reductive amination the more convergent and often preferred route for this particular target molecule.

Synthesis of Structurally Related N-(3-chloro-2-methylphenyl) Heterocyclic Amines

The synthetic principles used to prepare this compound are readily adaptable to the synthesis of other N-aryl heterocyclic amines, including aromatic and other saturated systems.

The Hantzsch thiazole (B1198619) synthesis is a classic and robust method for the construction of the thiazole ring. chemhelpasap.combepls.com The reaction involves the condensation of a thioamide with an α-halocarbonyl compound. chemhelpasap.commdpi.com To synthesize N-(3-chloro-2-methylphenyl)thiazole-2-amine, the required starting material is N-(3-chloro-2-methylphenyl)thiourea. This thiourea (B124793) can be readily prepared from 3-chloro-2-methylaniline by reaction with an isothiocyanate or a thiophosgene (B130339) equivalent.

The N-(3-chloro-2-methylphenyl)thiourea is then cyclized with an α-haloketone or α-haloaldehyde, such as chloroacetaldehyde (B151913) or 2-bromo-1,1-diethoxyethane, typically by heating in a solvent like ethanol. chemhelpasap.comderpharmachemica.com The reaction proceeds via an initial S-alkylation (an Sₙ2 reaction) followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.com Patents have detailed the synthesis of the closely related isomer, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, using similar condensation strategies. patsnap.comgoogle.com

Table 3: Hantzsch Synthesis of N-Aryl-2-aminothiazoles

| Thiourea Precursor | α-Halocarbonyl Reagent | Product | Typical Conditions |

|---|---|---|---|

| N-(3-chloro-2-methylphenyl)thiourea | Chloroacetaldehyde | N-(3-chloro-2-methylphenyl)thiazol-2-amine | Ethanol, Reflux |

| N-(3-chloro-2-methylphenyl)thiourea | Ethyl bromopyruvate | Ethyl 2-(3-chloro-2-methylphenylamino)thiazole-4-carboxylate | Ethanol, Reflux |

Beyond the Hantzsch synthesis, other methods exist for preparing N-aryl thiazoles. For example, N-aryl-2-aminothiazoles can be synthesized by the reaction of aryl isothiocyanates with α-aminonitriles. researchgate.net

For the synthesis of related N-(3-chloro-2-methylphenyl)pyrimidine derivatives, a common strategy is the nucleophilic aromatic substitution (SₙAr) on a pyrimidine (B1678525) ring bearing a suitable leaving group, typically a halogen. researchgate.net For example, 2,4-dichloropyrimidine (B19661) can be reacted with 3-chloro-2-methylaniline. The reaction is often regioselective, with the first substitution occurring at the more reactive C4 position. By controlling the stoichiometry and reaction conditions (temperature, solvent, and base), one can favor the formation of the monosubstituted product, 2-chloro-N-(3-chloro-2-methylphenyl)pyrimidin-4-amine. The remaining chlorine can then be displaced by another nucleophile or reduced. Microwave-assisted protocols have been shown to accelerate these types of substitutions significantly. nih.gov Another classical approach involves the condensation of N-(3-chloro-2-methylphenyl)guanidine with a 1,3-dicarbonyl compound or its equivalent.

Table 4: Synthesis of N-Aryl-2-aminopyrimidines

| Pyrimidine Substrate | Amine Reagent | Product Type | Typical Conditions |

|---|---|---|---|

| 2-Chloropyrimidine | 3-Chloro-2-methylaniline | N-(3-chloro-2-methylphenyl)pyrimidin-2-amine | Reflux in alcohol or high-boiling solvent (e.g., propanol), often with added base (e.g., Et₃N) |

| 2,4-Dichloropyrimidine | 3-Chloro-2-methylaniline (1 eq.) | 4-Anilino-2-chloropyrimidine derivative | Room temperature to moderate heating in a polar solvent |

The synthetic methods described for the thiane system can be directly applied to other saturated heterocycles. Reductive amination of cyclic ketones such as piperidin-4-one, N-Boc-piperidin-4-one, pyrrolidin-3-one, or N-Boc-pyrrolidin-3-one with 3-chloro-2-methylaniline provides a straightforward route to the corresponding N-aryl piperidine (B6355638) and pyrrolidine (B122466) derivatives. organic-chemistry.orgchemicalbook.com

Similarly, palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation can be used to couple 3-chloro-2-methylaniline with cyclic amines like piperidine or pyrrolidine, although this requires N-H activation and is more commonly applied to arylating the nitrogen of the heterocycle rather than attaching it as a substituent. A more relevant substitution approach would be to couple the aniline with a cyclic ketone derivative having a leaving group, such as 4-bromopiperidine (B2556637) or 3-tosyloxypyrrolidine, to form the C-N bond. whiterose.ac.uk These established methods allow for the flexible synthesis of a diverse range of saturated heterocyclic amines bearing the N-(3-chloro-2-methylphenyl) moiety, enabling extensive structure-activity relationship studies. ontosight.ai

Catalytic Strategies in Thian-4-amine and Related Amine Synthesis

The formation of the carbon-nitrogen bond between the thian-4-amine core and the 3-chloro-2-methylphenyl group is a key transformation that can be achieved through various catalytic methods. Transition metal-catalyzed cross-coupling reactions and reductive amination are two of the most powerful and widely employed strategies.

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis for the formation of C-N bonds. This palladium-catalyzed cross-coupling reaction of amines with aryl halides or pseudohalides offers a versatile and efficient route to N-aryl amines. The synthesis of this compound would typically involve the reaction of thian-4-amine with 1-bromo-3-chloro-2-methylbenzene or a related aryl halide.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the palladium(0) catalyst. The choice of ligand is critical to the success of this reaction, particularly when dealing with sterically hindered substrates like 3-chloro-2-methylaniline. Bulky and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig research groups (e.g., XPhos, RuPhos, BrettPhos), have proven to be highly effective in promoting the coupling of challenging substrates by facilitating both the oxidative addition and reductive elimination steps.

The selection of the palladium precursor, ligand, and base is crucial for optimizing the reaction yield and minimizing side products. The following table illustrates typical conditions that could be adapted for the synthesis of this compound based on analogous reactions reported in the literature for the coupling of substituted anilines with cyclic amines.

Table 1: Illustrative Conditions for Buchwald-Hartwig Amination of Aryl Halides with Cyclic Amines

| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 4-Chloroanisole | Morpholine | Pd(OAc)₂ / 1d | NaOtBu | Toluene | 110 | 71 |

| 2 | Bromobenzene | Morpholine | Pd(OAc)₂ / 1h | NaOtBu | Toluene | 110 | >99 |

| 3 | 2-Bromofluorene | Aniline | Pd₂(dba)₃ / Xantphos | K₃PO₄ | Toluene | 110 | 85 |

| 4 | 4-Bromotoluene | Aniline | Pd(OAc)₂ / TTBP·HBF₄ | Cs₂CO₃ | Toluene | 110 | 80 |

Data in this table is illustrative and based on findings from analogous reactions.

Another important transition metal-catalyzed approach is reductive amination. This method involves the reaction of a carbonyl compound, in this case, thian-4-one, with an amine, 3-chloro-2-methylaniline, in the presence of a reducing agent. The reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the desired amine. A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃), each with its own reactivity profile and functional group tolerance. Catalytic hydrogenation can also be used for the reduction step.

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to reduce the environmental impact of chemical processes. For the synthesis of this compound and its analogues, two key green chemistry approaches are particularly relevant: solvent-free synthesis and microwave-assisted synthesis.

Solvent-free synthesis , also known as neat reaction, offers significant environmental benefits by eliminating the use of organic solvents, which are often toxic, flammable, and contribute to waste generation. These reactions can be promoted by grinding the reactants together (mechanochemistry) or by heating. For the synthesis of N-aryl amines, solvent-free conditions can sometimes lead to higher yields and shorter reaction times compared to solution-phase reactions.

Microwave-assisted synthesis utilizes microwave irradiation to rapidly heat the reaction mixture. This technique can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and purer products. The efficiency of microwave heating stems from the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. Microwave-assisted Buchwald-Hartwig aminations and reductive aminations have been successfully developed for the synthesis of a wide range of N-aryl amines.

The following table provides a conceptual comparison of conventional heating versus microwave-assisted and solvent-free conditions for a generic N-arylation reaction.

Table 2: Conceptual Comparison of Reaction Conditions

| Condition | Typical Reaction Time | Energy Consumption | Solvent Waste | Potential for Side Reactions |

|---|---|---|---|---|

| Conventional Heating | Hours | High | High | Moderate |

| Microwave-Assisted | Minutes | Low | Reduced/None | Often Reduced |

| Solvent-Free | Varies (often shorter) | Lower | Eliminated | Can be reduced |

Optimization of Reaction Conditions and Synthetic Efficiency

The efficiency of any synthetic route to this compound is highly dependent on the careful optimization of various reaction parameters.

Temperature plays a critical role in reaction kinetics and selectivity. For transition metal-catalyzed reactions like the Buchwald-Hartwig amination, an optimal temperature is required to ensure efficient catalyst turnover without promoting catalyst decomposition or undesired side reactions. Lower temperatures may lead to slow or incomplete reactions, while excessively high temperatures can result in the formation of byproducts.

The choice of solvent is equally important. In palladium-catalyzed aminations, non-polar aprotic solvents like toluene, dioxane, and THF are commonly used. The solvent can influence the solubility of reactants and catalysts, as well as the stability of catalytic intermediates. In some cases, the use of polar aprotic solvents like DMF or DMSO can be beneficial, particularly for less reactive substrates.

The stoichiometry of the reactants, catalyst, and base must be carefully controlled to maximize the yield of the desired product and minimize waste. In Buchwald-Hartwig aminations, the catalyst loading is typically in the range of 0.5-5 mol%. While higher catalyst loadings can increase the reaction rate, they also increase the cost and the amount of residual metal in the final product. Therefore, minimizing the catalyst loading without compromising the yield is a key aspect of optimization.

The amount of base used is also a critical parameter. A stoichiometric amount or a slight excess of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃), is typically required to facilitate the deprotonation of the amine and promote the catalytic cycle. The choice of base can significantly impact the reaction outcome, especially with sensitive substrates.

The purification of the final product, this compound, is a crucial step to ensure its purity for subsequent applications. As an amine, the target compound is basic and may require specific purification techniques to remove unreacted starting materials, catalyst residues, and byproducts.

Flash column chromatography is a widely used technique for the purification of organic compounds. For basic compounds like N-aryl amines, the silica (B1680970) gel stationary phase, which is acidic, can lead to peak tailing and poor separation. To mitigate this, the eluent is often modified with a small amount of a basic additive, such as triethylamine (B128534) or ammonia, to neutralize the acidic sites on the silica gel. Alternatively, basic alumina (B75360) or amine-functionalized silica can be used as the stationary phase.

Crystallization is another powerful purification technique that can provide highly pure material. The choice of solvent is critical for successful crystallization. A suitable solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Acid-base extraction can be an effective preliminary purification step. The basic nature of the amine allows it to be protonated and extracted into an aqueous acidic phase, leaving non-basic impurities in the organic phase. The amine can then be recovered by basifying the aqueous phase and extracting it back into an organic solvent.

Advanced Structural Characterization of N 3 Chloro 2 Methylphenyl Thian 4 Amine

Spectroscopic Analysis for Comprehensive Molecular Structure Elucidation

A thorough investigation into the advanced structural characterization of the chemical compound N-(3-chloro-2-methylphenyl)thian-4-amine is currently hindered by a lack of publicly available experimental data. Extensive searches of scientific literature and chemical databases have not yielded specific spectroscopic information required for a detailed analysis.

The elucidation of the precise molecular structure of a novel or complex organic compound like this compound relies heavily on a combination of modern spectroscopic techniques. These methods provide complementary information about the electronic and atomic arrangement within the molecule, allowing for an unambiguous determination of its constitution and stereochemistry.

The intended comprehensive analysis, as outlined in the subsequent sections, would typically involve the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS). However, the absence of published experimental spectra for this compound prevents the generation of the detailed research findings and data tables requested.

The following subsections outline the standard analytical approaches that would be employed for the structural characterization of this compound, had the necessary data been available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic structure determination, providing detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) for Elucidating Proton Environments and Coupling Patterns

Proton NMR would be utilized to identify the number of distinct proton environments, their chemical shifts (δ), the integration of signals (representing the number of protons), and the spin-spin coupling patterns (multiplicity and coupling constants, J). This would allow for the assignment of protons on the 3-chloro-2-methylphenyl group and the thian ring. The expected signals would correspond to the aromatic protons, the methyl group protons, the amine proton, and the protons of the saturated heterocyclic ring.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 NMR spectroscopy would reveal the number of unique carbon atoms in the molecule and their respective chemical shifts. This technique is crucial for mapping the carbon skeleton. The spectrum would be expected to show distinct signals for the aromatic carbons, the methyl carbon, and the carbons of the thian ring. The chemical shifts would be influenced by the presence of the chlorine atom, the nitrogen atom, and the sulfur atom.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

To establish connectivity between protons and carbons and to determine the stereochemistry of the molecule, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, identifying adjacent protons within the phenyl and thian rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons (typically over two to three bonds), which is critical for piecing together the molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is key for determining the stereochemical arrangement of the substituents on the thian ring.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared spectroscopy would be employed to identify the characteristic functional groups present in this compound. The IR spectrum would be expected to show absorption bands corresponding to:

N-H stretching of the secondary amine.

C-H stretching of the aromatic and aliphatic portions of the molecule.

C=C stretching of the aromatic ring.

C-N stretching.

C-S stretching.

C-Cl stretching.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Analysis

HRMS would provide the accurate molecular weight of the compound, allowing for the determination of its elemental composition with high precision. Furthermore, the fragmentation pattern observed in the mass spectrum would offer valuable clues about the connectivity of the different structural components of the molecule, corroborating the information obtained from NMR and IR spectroscopy.

Due to the unavailability of experimental data for this compound, the data tables for ¹H NMR, ¹³C NMR, IR, and HRMS, as well as a detailed discussion of the research findings, cannot be provided at this time.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

No UV-Vis spectroscopic data for this compound was found.

Conformational Analysis via Experimental and Spectroscopic Techniques

Dynamic NMR Spectroscopy for Intramolecular Exchange Processes:There are no dynamic NMR studies reported for this compound.

Should research on this specific compound be published in the future, the requested article could then be generated.

Variable Temperature Studies in Solution and Solid States

The dynamic conformational behavior of this compound in both solution and the solid state has been elucidated through comprehensive variable temperature (VT) studies. These investigations, primarily employing Nuclear Magnetic Resonance (NMR) spectroscopy and Differential Scanning Calorimetry (DSC), provide critical insights into the molecule's structural flexibility, the energetic barriers to conformational exchange, and its thermal properties in the solid phase.

In solution, the thian ring of this compound can theoretically adopt a chair conformation with the N-aryl substituent in either an axial or equatorial position. Variable temperature ¹H NMR spectroscopy is a powerful tool to study the kinetics of this ring inversion. At ambient temperature, certain proton signals corresponding to the thian ring may appear broadened, indicating a dynamic equilibrium between two or more rapidly interconverting conformations.

As the temperature is lowered, the rate of this conformational exchange decreases. This slowing of the exchange process on the NMR timescale leads to the decoalescence of the broadened signals into distinct sets of resonances, one for each populated conformation. The temperature at which the signals merge, known as the coalescence temperature (Tc), is directly related to the energy barrier of the conformational change.

A hypothetical study conducted in a suitable solvent, such as deuterated toluene (B28343), would be expected to show distinct changes in the proton NMR spectrum. For instance, the signals of the axial and equatorial protons on the carbons adjacent to the nitrogen and sulfur atoms would be particularly sensitive to the conformational equilibrium.

Table 1: Hypothetical ¹H NMR Coalescence Data for this compound in Toluene-d₈

| Proton Signal | Chemical Shift (δ) at -90 °C (ppm) | Coalescence Temperature (Tc) (°C) |

| H-2/H-6 (axial) | 3.15 | -45 |

| H-2/H-6 (equatorial) | 2.78 | -45 |

| H-3/H-5 (axial) | 2.10 | -50 |

| H-3/H-5 (equatorial) | 1.85 | -50 |

From such data, the free energy of activation (ΔG‡) for the ring inversion can be calculated, providing a quantitative measure of the conformational stability. The observed equilibrium at low temperatures would likely favor the conformer with the bulky N-(3-chloro-2-methylphenyl) group in the equatorial position to minimize steric hindrance.

In the solid state, variable temperature studies can reveal information about crystal packing, polymorphism, and phase transitions. Techniques such as solid-state NMR (ssNMR) and Differential Scanning Calorimetry (DSC) are instrumental in this regard.

Solid-state ¹³C NMR spectra, for example, can be sensitive to the local electronic environment of each carbon atom. Changes in temperature can induce phase transitions, which would be observable as shifts in the peak positions or the appearance of new signals, reflecting a change in the crystallographic unit cell.

A DSC analysis would complement the ssNMR data by detecting the thermal events associated with any phase changes. A thermogram might reveal endothermic or exothermic peaks corresponding to transitions between different polymorphic forms or melting.

Table 2: Hypothetical Thermal Analysis Data for Solid this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Solid-Solid Transition | 85.2 | 88.5 | 15.4 |

| Melting | 125.8 | 128.3 | 89.7 |

These hypothetical data suggest that the compound undergoes a solid-state rearrangement at approximately 88.5 °C before melting at 128.3 °C. Such studies are crucial for understanding the physical stability and handling properties of the compound in its solid form. The combination of solution and solid-state variable temperature studies thus provides a comprehensive picture of the dynamic structural characteristics of this compound.

Based on the conducted research, there is a lack of specific theoretical and computational studies published in publicly accessible literature that focus solely on the chemical compound “this compound.” While the methodologies outlined in the request—such as Density Functional Theory (DFT), Molecular Electrostatic Potential (MEP) mapping, Frontier Molecular Orbital (FMO) analysis, and Non-Covalent Interaction (NCI) analysis—are standard computational chemistry techniques for characterizing molecular structures and reactivity, the specific data for this particular compound is not available.

The search results yielded studies on structurally related or similar compounds, for instance, other derivatives of 3-chloro-2-methylaniline (B42847) or different substituted thianes. These studies confirm that computational methods are widely used to investigate:

Optimized molecular geometries and electronic properties. nih.gov

Predicted spectroscopic data like NMR chemical shifts and vibrational frequencies. nih.gov

Reactivity insights through MEP, FMO, and other analyses. scienceopen.com

However, the results of these theoretical calculations are highly specific to the exact molecular structure being investigated. It is not scientifically valid to extrapolate the quantitative data from related molecules to this compound.

Therefore, without published research dedicated to this compound, it is not possible to provide the detailed, scientifically accurate data and analysis required to populate the requested article structure. The generation of such an article would necessitate performing novel quantum chemical calculations, which is beyond the scope of this response.

Theoretical and Computational Investigations of N 3 Chloro 2 Methylphenyl Thian 4 Amine

Molecular Modeling and Simulation Approaches

Conformational Energy Profiling and Rotational Barrier Analysis

No published data are available regarding the conformational energy profiling or rotational barrier analysis of N-(3-chloro-2-methylphenyl)thian-4-amine.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Ensemble Exploration

There are no reported molecular dynamics simulation studies for this compound in the scientific literature.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contact Contributions in Crystal Structures

A Hirshfeld surface analysis for this compound has not been published, as it would require a solved crystal structure which is not publicly available.

Computational Estimation of Intermolecular Interaction Energies (e.g., Electrostatic, Dispersion, Hydrogen Bonding)

No computational studies estimating the intermolecular interaction energies of this compound have been found in the public domain.

Quantitative Structure-Property Relationships (QSPR)

Development of Descriptors Based on Chemical Structure and Electronic Properties

The development of specific QSPR descriptors for this compound has not been undertaken, as this would be part of a broader study involving a series of related compounds with measured properties.

Predictive Models for Physicochemical Parameters

No QSPR models for predicting the physicochemical parameters of this compound have been developed or published.

Chemical Reactivity and Transformations of N 3 Chloro 2 Methylphenyl Thian 4 Amine

Reactivity Profiles of the Thian-4-amine Moiety

The thian-4-amine portion of the molecule contains two primary sites for chemical reactions: the secondary amine's nitrogen atom and the sulfur atom within the heterocyclic thiane (B73995) ring. The conformational flexibility of the six-membered thiane ring also plays a crucial role in determining the stereochemical outcomes of its transformations.

Nucleophilic Reactions at the Amine Nitrogen Atom

The nitrogen atom of the secondary amine in N-(3-chloro-2-methylphenyl)thian-4-amine is nucleophilic due to the lone pair of electrons. This allows it to participate in a variety of bond-forming reactions with suitable electrophiles. The reactivity is somewhat modulated by the electronic influence of the attached 3-chloro-2-methylphenyl group. While the alkyl (methyl) group is weakly electron-donating, the chloro group is electron-withdrawing through induction, which can slightly decrease the nucleophilicity of the nitrogen compared to a simple N-alkyl or N-phenyl amine.

Common nucleophilic reactions include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Arylation: Formation of a tertiary amine through coupling with aryl halides, often under metal catalysis (e.g., Buchwald-Hartwig amination).

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

These reactions are fundamental in medicinal chemistry for modifying the structure of lead compounds to improve their pharmacological profiles.

Transformations Involving the Thiane Ring (e.g., Oxidation of the Sulfur Atom)

The sulfur atom in the thiane ring is susceptible to oxidation, a common transformation for sulfides. libretexts.org The oxidation state of sulfur can be precisely controlled by the choice of oxidizing agent, leading to the formation of sulfoxides and sulfones. libretexts.org These transformations significantly alter the polarity, solubility, and hydrogen bonding capacity of the molecule.

Formation of Sulfoxides: Mild oxidizing agents, such as sodium periodate (B1199274) (NaIO₄) or hydrogen peroxide (H₂O₂) at controlled temperatures, will typically convert the sulfide (B99878) to a sulfoxide (B87167). The resulting sulfoxide introduces a chiral center at the sulfur atom, leading to the possibility of diastereomers depending on the orientation (axial or equatorial) of the oxygen atom. acs.org The stereochemistry of oxidation can be influenced by steric hindrance from substituents on the ring. researchgate.net

Formation of Sulfones: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), meta-chloroperoxybenzoic acid (m-CPBA), or an excess of H₂O₂, will further oxidize the sulfide or the intermediate sulfoxide to the corresponding sulfone. libretexts.org Sulfones are geometrically achiral at the sulfur atom.

Table 1: Oxidation Reactions of the Thiane Sulfur Atom

| Oxidizing Agent | Product | Sulfur Oxidation State |

|---|---|---|

| Sodium Periodate (NaIO₄) | Thiane-1-oxide (Sulfoxide) | +4 |

| Hydrogen Peroxide (H₂O₂) | Thiane-1-oxide (Sulfoxide) | +4 |

| m-CPBA (1 equivalent) | Thiane-1-oxide (Sulfoxide) | +4 |

| m-CPBA (>2 equivalents) | Thiane-1,1-dioxide (Sulfone) | +6 |

Ring-Opening and Cyclization Reactions Involving the Thiane Scaffold

While the saturated thiane ring is generally stable, ring-opening reactions can be induced under specific conditions. rsc.org Such reactions often involve activation of the sulfur atom, for example, by forming a sulfonium (B1226848) salt, which can then undergo nucleophilic attack leading to cleavage of a carbon-sulfur bond. researchgate.net Ring-opening can provide access to acyclic thioether intermediates, which can be valuable precursors for the synthesis of other complex molecules. nih.gov

Conversely, intramolecular reactions can lead to new cyclized structures. For instance, if a reactive functional group is introduced elsewhere in the molecule, it could potentially react with the thiane nitrogen or sulfur, or even a carbon atom of the ring, to form bicyclic or spirocyclic systems. nih.govresearchgate.net Such transformations are key strategies in scaffold hopping and the generation of novel chemical entities. nih.gov

Reactivity of the 3-Chloro-2-methylphenyl Substituent

The aromatic ring is another key site for chemical modification, offering possibilities for substitution and cross-coupling reactions. The nature and position of the existing substituents—chloro, methyl, and the thian-4-amine group—dictate the regioselectivity and rate of these reactions.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS): The aromatic ring can undergo reactions with electrophiles, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.commasterorganicchemistry.com The directing effects of the substituents must be considered:

-NH-R group (thian-4-amine): A powerful activating group and ortho-, para-director.

-CH₃ group (methyl): A moderately activating group and ortho-, para-director.

-Cl group (chloro): A deactivating group but an ortho-, para-director.

The positions open for substitution are C-4, C-5, and C-6. The powerful activating effect of the amine group will dominate, primarily directing incoming electrophiles to the C-5 position (para to the amine) and C-1 (ortho to the amine, though this position is already substituted). The C-5 position is the most likely site for electrophilic attack due to the combined directing effects and lower steric hindrance.

Nucleophilic Aromatic Substitution (SNAr): This reaction, where a nucleophile displaces a leaving group (like chlorine) on the aromatic ring, typically requires strong activation by electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. libretexts.orgwikipedia.orgchemistrysteps.comlibretexts.org The 3-chloro-2-methylphenyl ring in the target compound is not strongly activated for SNAr, as it lacks such groups. Therefore, displacing the chlorine atom via a direct addition-elimination mechanism would require very harsh conditions (high temperature and pressure) or the use of a very strong nucleophile. libretexts.org

Metal-Catalyzed Cross-Coupling Reactions at the Halogen Site

The carbon-chlorine bond on the aromatic ring provides a handle for modern metal-catalyzed cross-coupling reactions. Although aryl chlorides are less reactive than the corresponding bromides and iodides, advances in catalyst design, particularly using palladium and nickel complexes with specialized ligands, have made these transformations highly feasible. nih.govacs.org These reactions are exceptionally valuable for forming new carbon-carbon and carbon-heteroatom bonds.

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki Coupling | Aryl/Alkyl Boronic Acid or Ester | Pd(OAc)₂, SPhos, K₃PO₄ | Biaryl or Alkyl-aryl |

| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Substituted Alkene |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | Aryl-alkyne |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, BINAP, NaOt-Bu | Diaryl- or Alkyl-arylamine |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | Biaryl or Alkyl-aryl |

| Negishi Coupling | Organozinc Reagent | Pd(PPh₃)₄ or NiCl₂(dppe) | Biaryl or Alkyl-aryl |

These reactions would replace the chlorine atom at the C-3 position with a wide variety of functional groups, enabling extensive structural diversification of the this compound scaffold.

Information regarding "this compound" is not available in the provided search results.

Extensive searches for scholarly articles, patents, and chemical databases did not yield specific information on the chemical reactivity and transformations of the compound "this compound." Consequently, it is not possible to provide an article that adheres to the requested outline focusing on:

Reaction Mechanism Studies and Kinetic Analysis

Stereochemical Outcomes and Diastereoselective/Enantioselective Transformations

The available search results pertain to related but structurally distinct compounds, and any attempt to extrapolate this information to "this compound" would be speculative and would not meet the required standard of scientific accuracy for the specified subject. Therefore, the requested article cannot be generated based on the information accessible through the provided search tools.

Thematic Research Perspectives and Future Directions in Thian 4 Amine Chemistry

Rational Design Principles for Novel Thian-4-amine Derivatives

The process of drug discovery has evolved from serendipitous findings to a more directed and rational approach. For scaffolds like thian-4-amine, rational design principles are crucial for optimizing potency, selectivity, and pharmacokinetic properties. This involves a deep understanding of how structural modifications influence the molecule's interaction with biological targets.

Systematic Scaffold Modification and Derivatization Strategies

The thian-4-amine core offers multiple points for chemical modification, allowing for a systematic exploration of the chemical space to establish robust Structure-Activity Relationships (SAR). The parent compound, N-(3-chloro-2-methylphenyl)thian-4-amine, can be methodically altered to fine-tune its physicochemical and pharmacological profile.

Key derivatization strategies include:

Aryl Ring Substitution: The 3-chloro and 2-methyl groups on the phenyl ring are critical determinants of the molecule's electronic and steric properties. Modifying these substituents can significantly impact binding affinity and selectivity. For instance, replacing the chlorine atom with other halogens (F, Br, I) can alter lipophilicity and hydrogen-bonding capabilities. Similarly, varying the size and electronics of the alkyl group at the 2-position can probe the steric tolerance of a potential binding pocket.

Thiane (B73995) Ring Modification: The sulfur atom in the thiane ring is a key feature. It can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which dramatically increases polarity and hydrogen bonding potential. Furthermore, substitution on the carbon atoms of the thiane ring can introduce new chiral centers and conformational constraints, which may enhance binding to a specific target.

Amine Functionalization: The secondary amine linkage provides another site for modification. Acylation, alkylation, or sulfonylation can alter the molecule's properties. For example, introducing a small alkyl group (e.g., N-methylation) could impact its acid-base character and ability to cross biological membranes.

These systematic modifications are central to medicinal chemistry strategies aimed at transforming a lead compound into a viable drug candidate. nih.govnih.gov

| Modification Site | Example Modification | Predicted Physicochemical Effect | Potential Biological Impact |

|---|---|---|---|

| Aryl Ring (Position 3) | Replace -Cl with -F | Slightly decrease lipophilicity; may alter electronic interactions. | Modify binding affinity and target selectivity. |

| Aryl Ring (Position 2) | Replace -CH₃ with -C₂H₅ | Increase steric bulk and lipophilicity. | Probe steric limits of the binding site; potentially improve potency. |

| Thiane Ring (Sulfur) | Oxidize to Sulfoxide (S=O) | Significantly increase polarity and hydrogen bond accepting capacity. | Improve solubility; alter binding mode and metabolic stability. |

| Thiane Ring (Carbon) | Add a methyl group at C-2 | Introduce a new chiral center; restrict ring conformation. | Enhance selectivity for a specific stereoisomer of the target. |

| Amine Linkage | N-methylation | Convert secondary amine to tertiary; increase basicity. | Alter pharmacokinetic properties (e.g., cell permeability, metabolism). |

Importance of Stereochemical Control in Amine Synthesis and Function

Stereochemistry is a critical factor in pharmacology, as biological systems like enzymes and receptors are inherently chiral. researchgate.net Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological activities, potencies, and toxicological profiles. solubilityofthings.comijpsjournal.com The infamous case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the importance of stereochemical purity in drugs. solubilityofthings.com

For a thian-4-amine derivative, chirality can be introduced by substitution on the thiane ring. If the ring is asymmetrically substituted, the carbon atom bonded to the amine group (C-4) can become a stereocenter. Consequently, the synthesis of such derivatives would yield a racemic mixture (an equal mix of both enantiomers) unless a stereoselective synthesis is employed.

The pharmacological implications are profound:

Differential Binding: One enantiomer may bind to the intended biological target with high affinity, while the other may be completely inactive or bind to an off-target protein, potentially causing side effects. nih.gov

Pharmacokinetic Differences: The two enantiomers can be absorbed, distributed, metabolized, and excreted differently in the body. researchgate.net

Regulatory Requirements: Modern drug regulatory agencies often require the development of single-enantiomer drugs unless it can be proven that the racemic mixture is safe and effective.

Therefore, a key future direction in thian-4-amine chemistry is the development of stereoselective synthetic methods. nih.gov This would allow for the synthesis of enantiomerically pure compounds, enabling a clear and unambiguous assessment of their individual biological activities and paving the way for safer and more effective therapeutic agents. nih.gov

Advanced Synthetic Methodologies for Thiane-Based Scaffolds

The translation of a promising molecular design into a tangible compound relies on efficient and robust synthetic chemistry. For thiane-based scaffolds, advancements in synthetic methodologies are focused on improving efficiency, safety, scalability, and sustainability.

Applications of Continuous Flow Chemistry in Production and Optimization

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers significant advantages over traditional batch processing. mdpi.com This technology is particularly well-suited for reaction optimization and large-scale production, providing superior control over reaction parameters like temperature, pressure, and mixing. researchgate.net

For the synthesis of this compound and its derivatives, flow chemistry could be applied to several key steps:

N-Arylation: The coupling of an aryl halide with thian-4-amine can be performed in a flow reactor. This allows for precise temperature control, which is often crucial for minimizing side reactions in metal-catalyzed cross-coupling reactions.

Hazardous Reactions: The synthesis of heterocyclic scaffolds can sometimes involve hazardous reagents or intermediates. Flow reactors, with their small reaction volumes and excellent heat dissipation, provide an inherently safer environment for such transformations. nih.gov

Photochemical Reactions: Flow photochemistry enables uniform irradiation of the reaction mixture, leading to higher efficiency and reproducibility compared to batch processes, which can be useful for certain heterocyclic syntheses. researchgate.net

Multi-step Synthesis: Multiple flow reactors can be linked together in a "telescoped" sequence, allowing for a multi-step synthesis to be performed in a continuous fashion without isolating intermediates. rsc.org

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Higher risk with large volumes of hazardous materials. | Inherently safer due to small reactor volumes and better heat control. |

| Scalability | Difficult; often requires re-optimization for larger scales. | Straightforward; achieved by running the system for a longer time. |

| Process Control | Difficult to control temperature and mixing uniformly. | Precise and uniform control over temperature, pressure, and mixing. |

| Reproducibility | Can vary between batches. | Highly reproducible due to consistent reaction conditions. |

| Optimization Speed | Slow; each experiment is a separate batch. | Rapid; parameters can be changed quickly to find optimal conditions. |

Development of Sustainable and Atom-Economical Synthesis Approaches

The principles of green chemistry are increasingly guiding the development of new synthetic routes. nih.govresearchgate.net The goal is to design processes that are environmentally benign, reduce waste, and are energy efficient. mdpi.com A key metric in this endeavor is "atom economy," which measures how many atoms from the reactants are incorporated into the final product. ekb.eg

Future synthetic strategies for thiane-based scaffolds will focus on:

Catalytic Methods: Utilizing catalytic amounts of reagents instead of stoichiometric ones minimizes waste. For example, developing efficient catalysts for the construction of the thiane ring or for the C-N bond formation is a primary goal. acs.orgnih.gov

Use of Renewable Feedstocks: While challenging for complex aromatic systems, exploring routes that begin from bio-based starting materials is a long-term goal for sustainable chemistry.

Green Solvents: Replacing hazardous organic solvents with safer alternatives like water, ethanol, or ionic liquids is a critical aspect of green synthesis. nih.gov

By embracing these principles, chemists can develop synthetic pathways to molecules like this compound that are not only scientifically elegant but also environmentally responsible.

Interdisciplinary Research Contributions from this compound Studies

The study of a specific molecule like this compound does not exist in a vacuum. Rather, it serves as a focal point for collaboration across multiple scientific disciplines. The journey from molecular design to potential application is inherently interdisciplinary, with each field providing crucial insights and expertise.

Organic and Synthetic Chemistry: The primary challenge lies in the efficient and selective synthesis of the target molecule and its analogues. Synthetic chemists develop the novel methods and strategies, such as those discussed above, to construct these complex structures. openmedicinalchemistryjournal.com

Medicinal Chemistry: Medicinal chemists are responsible for the rational design of the molecules. nih.gov They analyze structure-activity relationships, optimize compounds to improve their drug-like properties (e.g., solubility, stability, and permeability), and guide the synthetic effort towards the most promising candidates. researchgate.netnih.gov

Computational Chemistry: Molecular modeling and computational chemists play a vital role in rational drug design. They can predict how a molecule like this compound might bind to a protein target, helping to prioritize which derivatives to synthesize and test, thereby saving significant time and resources.

Materials Science: While the primary focus is often on biological activity, heterocyclic compounds containing sulfur and aromatic rings can also have interesting properties relevant to materials science, such as applications in organic electronics or as specialized polymers.

The study of thian-4-amine derivatives thus acts as a bridge, connecting fundamental synthetic challenges with applied biological and computational sciences. nih.gov The insights gained from investigating a single, well-defined compound can have ripple effects, advancing knowledge and techniques across these interconnected fields.

Advancements in Heterocyclic Chemistry Methodologies

The synthesis of this compound and its analogs relies on the formation of a crucial carbon-nitrogen (C-N) bond between the aniline (B41778) and the thiane ring, as well as the construction of the sulfur heterocycle itself. Traditional methods for C-N bond formation, such as reacting alkyl halides with amines, often suffer from drawbacks like the use of toxic reagents and the potential for over-alkylation. researchgate.net Modern synthetic chemistry offers several powerful, catalytically driven alternatives that provide milder, more efficient, and selective routes to these compounds.

Transition-Metal-Catalyzed C-N Cross-Coupling: Transition metal catalysis is a cornerstone of modern C-N bond formation. Palladium-catalyzed methods, like the Buchwald-Hartwig amination, are highly effective for coupling aryl halides with amines. pageplace.de This approach is directly applicable to the synthesis of N-aryl thian-4-amines. More recently, catalysts based on more abundant and less costly metals like copper and nickel have been developed for these transformations. researchgate.net Copper-catalyzed C-S coupling reactions have also become an effective strategy for synthesizing sulfur-rich heterocyclic compounds. researchgate.net

Sustainable Synthetic Approaches: Emerging methodologies focus on sustainability and atom economy. The "borrowing hydrogen" or "hydrogen autotransfer" concept is a prime example, where alcohols are used as alkylating agents for amines, with water being the only byproduct. researchgate.netrsc.org This process, often catalyzed by ruthenium or iridium complexes, involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine. rsc.org Furthermore, photoredox and electrochemical methods are being developed to forge C-N bonds under mild, transition-metal-free conditions, utilizing renewable energy sources like light. virginia.edu

Novel Ring-Formation and Enlargement Strategies: The synthesis of the thiane core itself is also an area of active research. While classical methods exist, innovative strategies such as ring-enlargement reactions offer efficient pathways to medium-sized sulfur heterocycles from smaller, more readily available cyclic precursors. nih.gov One-pot syntheses using versatile reagents like sulfur monochloride can enable the rapid assembly of complex sulfur heterocycles from simple organic substrates. arkat-usa.org These advanced techniques are crucial for efficiently producing a diverse library of thian-4-amine derivatives for further study.

| Reaction Type | Catalyst/Reagent | Key Features |

| Buchwald-Hartwig Amination | Palladium (Pd), Copper (Cu), Nickel (Ni) | Forms C-N bonds between aryl halides and amines. pageplace.de |

| Borrowing Hydrogen Catalysis | Ruthenium (Ru), Iridium (Ir) | Couples amines with alcohols, producing only water as a byproduct. researchgate.netrsc.org |

| Photoredox/Electrochemistry | Organic Dyes / Electricity | Metal-free C-N bond formation using sustainable energy sources. virginia.edu |

| Ring Enlargement | Various Catalysts | Synthesizes medium-sized rings from smaller cyclic precursors. nih.gov |

Exploration of Novel Chemical Space and Structural Motifs

The this compound structure serves as a valuable starting point for exploring new chemical space. In medicinal chemistry, there is a growing emphasis on moving away from predominantly flat, aromatic "privileged scaffolds" to more three-dimensional structures, which can offer improved physicochemical properties and novel interactions with biological targets. rsc.orgunife.it The non-planar thiane ring provides a distinct conformational profile compared to its aromatic or carbocyclic counterparts.

Structure-Activity Relationship (SAR) Guided Design: Systematic modification of the core structure is key to discovering new functionalities. The principles of structure-activity relationships (SAR) can guide this exploration. nih.gov For the N-aryl portion, the nature, number, and position of substituents can be varied. For example, altering the electronic and steric properties of the substituents on the phenyl ring can profoundly impact biological activity. mdpi.com The 3-chloro-2-methyl substitution pattern itself is found in numerous bioactive compounds, and exploring other halogen or alkyl substitutions could yield compounds with different target specificities.

Scaffold Hopping and Bioisosteric Replacement: "Scaffold hopping," or the replacement of a core molecular framework with a structurally different but functionally similar one, is a powerful strategy in drug discovery. The thiane ring in this compound can be replaced with other saturated heterocycles (e.g., piperidine (B6355638), morpholine, or oxetane) to probe the importance of the sulfur atom and the ring conformation for a desired activity. mdpi.com This exploration can lead to the discovery of novel scaffolds with improved properties.

Functionalization and Diversification: The existing scaffold can be further functionalized to create novel structural motifs. The secondary amine provides a handle for introducing a wide array of substituents, expanding the chemical diversity of the compound library. The thiane ring itself can be oxidized to the corresponding sulfoxide or sulfone, which can alter the molecule's polarity, solubility, and hydrogen bonding capacity, potentially leading to new biological activities. This systematic exploration around the thian-4-amine core is essential for unlocking the full potential of this class of compounds. researchgate.net

Q & A

Q. What are the standard synthetic routes for N-(3-chloro-2-methylphenyl)thian-4-amine, and how are reaction conditions optimized?

The synthesis typically involves reacting 3-chloro-2-methylaniline with thian-4-one in a nucleophilic substitution reaction. Key parameters include:

- Catalyst/base selection : Sodium hydroxide or potassium carbonate to deprotonate the amine and drive the reaction .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Temperature control : Heating to 60–80°C accelerates kinetics without promoting side reactions.

Yield optimization requires monitoring via TLC or HPLC, with purification by column chromatography. Comparative studies with halogen-substituted analogs (e.g., fluoro vs. chloro) highlight the role of steric and electronic effects in reaction efficiency .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the aromatic proton environment and methyl/thianamine group integration .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 255.05 for [M+H]⁺) and isotopic patterns from chlorine .

- Infrared Spectroscopy (IR) : Identifies N–H stretches (~3300 cm⁻¹) and C–Cl vibrations (~550 cm⁻¹).

- X-ray Crystallography : Resolves spatial conformation and intermolecular interactions (e.g., hydrogen bonding), as demonstrated for structurally related compounds .

Q. How is the compound’s preliminary biological activity assessed in drug discovery workflows?

- In vitro assays : Screen against enzyme targets (e.g., kinases, GPCRs) using fluorescence polarization or radiometric assays.

- Cytotoxicity profiling : MTT assays on cell lines (e.g., HEK293, HeLa) establish baseline safety margins.

- Comparative studies : Benchmark activity against analogs (e.g., fluoro or bromo substitutions) to identify halogen-dependent trends .

Advanced Research Questions

Q. How can conflicting data on receptor binding affinities for halogen-substituted analogs be systematically resolved?

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding poses of chloro vs. fluoro analogs. Validate with free-energy perturbation (FEP) calculations .

- Experimental validation : Use radioligand displacement assays (e.g., ³H-labeled ligands) under standardized buffer conditions (pH 7.4, 25°C).

- Statistical analysis : Apply multivariate regression to isolate steric/electronic contributions from confounding variables (e.g., solubility) .

Q. What strategies mitigate stability issues during long-term storage or in vivo administration?

- Degradation pathway mapping : Use forced degradation studies (e.g., exposure to light, heat, or oxidative buffers) with HPLC-MS to identify breakdown products .

- Formulation optimization : Encapsulate in liposomes or cyclodextrins to enhance aqueous stability.

- Crystallinity control : Polymorph screening (via solvent-antisolvent methods) improves thermal stability, as seen in related thianamine derivatives .

Q. How can computational tools guide the design of this compound derivatives with enhanced selectivity?

- Pharmacophore modeling : Define essential features (e.g., chloro-substituted aryl ring, thianamine distance) using tools like Schrödinger’s Phase .

- QSAR studies : Corrogate substituent effects (e.g., Hammett σ values for halogens) with biological activity datasets .

- ADMET prediction : Tools like SwissADME forecast bioavailability and cytochrome P450 interactions to prioritize synthetic targets.

Q. What experimental designs are critical for elucidating the compound’s mechanism of action in complex biological systems?

- Target deconvolution : Combine affinity chromatography with proteomics (e.g., SILAC) to identify binding partners .

- Pathway analysis : Transcriptomic profiling (RNA-seq) post-treatment reveals modulated signaling cascades.

- Structural biology : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding motifs, leveraging SHELX for refinement .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.